(S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride

PDE9 Inhibition Stereochemistry Drug Synthesis

Procuring enantiopure (S)-tetrahydrofuran-3-yl hydrazine for PDE9 inhibitor programs presents a chiral purity challenge-generic racemic or (R)-enantiomer reagents fail to meet API structural specifications. This compound is the exact chiral synthon required for 1H-pyrazolo[4,3-c]quinolin-4(5H)-one PDE9 inhibitors (e.g., PF-04447943, PDE9A IC50 12 nM). • Enantiopure (S)-configuration-eliminates post-synthetic chiral resolution • Patented large-scale process ensures consistent purity and cost-effective supply • White solid, stable as hydrochloride salt for reliable storage and handling

Molecular Formula C4H11ClN2O
Molecular Weight 138.6
CAS No. 1364632-45-0
Cat. No. B2619618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride
CAS1364632-45-0
Molecular FormulaC4H11ClN2O
Molecular Weight138.6
Structural Identifiers
SMILESC1COCC1NN.Cl
InChIInChI=1S/C4H10N2O.ClH/c5-6-4-1-2-7-3-4;/h4,6H,1-3,5H2;1H/t4-;/m0./s1
InChIKeyKUFARIZPHSIGFQ-WCCKRBBISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-(Tetrahydrofuran-3-yl)hydrazine HCl: Chiral PDE9 Inhibitor Intermediate


(S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride (CAS: 1364632-45-0) is a chiral, heterocyclic hydrazine derivative. It is a key synthetic intermediate specifically required for the preparation of phosphodiesterase 9 (PDE9) inhibitors, such as 1H-pyrazolo[4,3-c]quinolin-4(5H)-one derivatives, which are being investigated for the treatment of cognitive disorders [1]. The compound has a molecular formula of C4H11ClN2O and a molecular weight of 138.60 g/mol .

Chiral intermediate (S)-configured tetrahydrofuran hydrazine for enantioselective synthesis
PDE9 inhibitor research Key building block for pyrazoloquinolinone PDE9 inhibitors studied in cognitive disorder models
Stereochemical control Enables attribution of (S)-configuration without post-synthetic resolution

Why the (S)-Enantiomer Is Essential for PDE9 Inhibitor Synthesis


Generic substitution with the (R)-enantiomer or the racemic mixture of tetrahydrofuran-3-yl hydrazine is not feasible for the synthesis of the target PDE9 inhibitors. Patents and research literature explicitly define the active pharmaceutical ingredient (API) as the (S)-enantiomer, demonstrating the chiral center is critical for biological activity [1]. For instance, the lead PDE9 inhibitor is specified as '(S)-7-(2-methoxy-3,5-dimethylpyridin-4-yl)-1-(tetrahydrofuran-3-yl)-1H-pyrazolo[4,3-c]quinolin-4(5H)-one', highlighting that the (S)-configuration is a prerequisite for the drug's structure and function [2]. Using the incorrect enantiomer would yield a product with a different pharmacological profile, failing to meet the drug's structural specifications.

Target requirement (S)-enantiomer is specified for the lead PDE9 inhibitor structure; (S)-configuration is critical for biological target engagement in research models.
Substitute risk The (R)-enantiomer or racemic mixture may yield a different stereoisomer, likely altering the inhibitor's binding profile and invalidating structure-activity correlations.
Synthetic path Direct use of pre-resolved (S)-hydrazine avoids chiral separation and aligns with reported high-potency PDE9 inhibitor synthesis.
Workflow mismatch Starting from racemic hydrazine dihydrochloride requires additional chiral chromatography, increasing cost and yield loss without guaranteeing the required (S)-enantiomer integrity.

Selection Guide: Evidence for Procuring the (S)-Enantiomer


Enantiomeric Requirement for a Clinical PDE9 Candidate

The (S)-enantiomer of tetrahydrofuran-3-yl hydrazine is not merely a preferred intermediate but a mandatory structural component of a lead PDE9 inhibitor that has progressed to advanced stages of clinical investigation. The compound PF-04447943, a brain-permeable PDE9A inhibitor with a reported IC50 of 12 nM, is synthesized using the (S)-enantiomer of the hydrazine intermediate to establish its stereochemistry [REFS-1, REFS-2]. This directly quantifies the single-enantiomer requirement for achieving the high potency reported for the final drug candidate.

Enantiomeric requirement for PDE9 candidate
Head-to-head
(S)-enantiomer exclusively specified for PF-04447943; reported PDE9A IC50 12 nM in binding assays.
Stereochemical-control context: only the (S)-configuration yields the reported inhibitor potency in research models.
Class-level inference from patent and binding database; verify with in-house analytical confirmation.
PDE9 Inhibition Stereochemistry Drug Synthesis

Process Advantages Over Prior Synthesis Methods

The process described in patent WO2016021192A1 for manufacturing the (S)-enantiomer provides specific advantages over alternative synthetic routes. These advantages include reduced cost, higher yields, non-hazardous conditions, and improved purity, which are critical for commercial-scale production [1]. While the prior art processes, such as the one described by Haddad et al., use expensive chiral catalysts and ligands, the disclosed method avoids these, resolving issues of low yield and high cost [1].

Process advantages over prior methods
Data to verify
Reported increased yield, higher purity, and reduced cost vs. prior art process (e.g., Haddad et al. 2011).
May support scalable procurement; process claims require batch-specific verification.
No quantitative yield/purity values disclosed in the patent abstract; review full specification for details.
Process Chemistry Asymmetric Synthesis Scale-up

Chiral Resolution vs. Direct Enantiomer Procurement

The racemic mixture of the parent hydrazine can be resolved into its enantiomers via chiral chromatography. A related study used (tetrahydrofuran-3-yl)hydrazine dihydrochloride to synthesize a pyrazol-5-amine compound and separated the racemic product into its constituent enantiomers, with the first-eluting peak exhibiting an optical rotation of [α]D20 = +51.3° [1]. This demonstrates that while separation is possible, a direct, chiral-pool synthesis starting from the (S)-enantiomer hydrochloride eliminates this costly and time-consuming separation step.

Chiral resolution vs. direct procurement
Reported
Racemic resolution yields enantiomer with [α]D20 = +51.3°; direct (S)-enantiomer HCl avoids separation.
Pre-resolved (S)-enantiomer may streamline synthesis; separation adds time, cost, and yield loss.
Optical rotation from a related pyrazol-5-amine derivative; confirm lot-specific ee.
Chiral Separation Analytical Chemistry Stereochemistry

Industrial and Research Applications


Synthesis of PDE9 Inhibitors for Cognitive Disorders

This is the primary application. (S)-(Tetrahydrofuran-3-yl)hydrazine hydrochloride is used as the critical chiral intermediate in the synthesis of 1H-pyrazolo[4,3-c]quinolin-4(5H)-one derivatives, a class of PDE9 inhibitors intended for the treatment of cognitive disorders, including Alzheimer's disease. The compound PF-04447943, synthesized from this intermediate, shows an IC50 of 12 nM against PDE9A. [REFS-1, REFS-2]

Building Block for Enantiopure Pyrazole Heterocycles

The chiral hydrazine moiety is valuable for constructing enantiopure pyrazole and pyrazoloquinoline compounds. The compound serves as a direct synthon for creating complex heterocyclic structures without the need for post-synthetic chiral resolution, as demonstrated in the synthesis of pyrazol-5-amine derivatives. [3]

Scalable Production of Chiral Hydrazine Intermediates

The patented process for manufacturing this compound is designed for large-scale production, offering advantages in yield, purity, and cost-effectiveness over previous methods. This makes the compound a practical choice for commercial synthetic routes requiring significant quantities of a chiral hydrazine intermediate. [1]

Application
Selection Property
Validation Focus
PDE9 inhibitor synthesis for cognitive disorder research
Chiral intermediate configured for (S)-pyrazoloquinolinone PDE9 inhibitors
Stereochemical identity and consistency with reported lead inhibitor structure (e.g., PF-04447943)
Enantiopure pyrazole heterocycle building block
Pre-resolved (S)-hydrazine synthon for direct assembly of chiral heterocycles
Enantiomeric purity and optical rotation; avoidance of post-synthetic chiral resolution
Scalable chiral intermediate production
Process-derived profile reporting high yield and purity with reduced cost
Batch-to-batch purity, yield reproducibility, and supply scalability review
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